O-(メシチルスルホニル)ヒドロキシルアミン

概要

説明

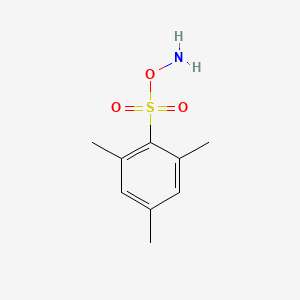

O-(Mesitylsulfonyl)hydroxylamine is an organic compound with the chemical formula C9H13NO3S. It is characterized by the presence of a sulfonyl group attached to a hydroxylamine moiety.

科学的研究の応用

O-(Mesitylsulfonyl)hydroxylamine has a wide range of applications in scientific research:

Biology: It is employed in the modification of biomolecules, particularly in the synthesis of nitrogen-containing compounds.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

作用機序

Target of Action

O-(Mesitylsulfonyl)hydroxylamine, also known as O-Mesitylenesulfonylhydroxylamine, is primarily targeted towards amine compounds . It is used as a protecting reagent for amine compounds .

Mode of Action

The compound interacts with its targets (amines) to form stable sulfonamide derivatives . These derivatives play a crucial role in protecting functional groups during certain synthetic reactions .

Biochemical Pathways

The compound is involved in several biochemical pathways, including the Beckmann rearrangement , Neber rearrangement , and N-amination reactions . These reactions are essential for the synthesis of various complex nitrogen-containing compounds .

Pharmacokinetics

It’s known that the compound issparingly soluble in DMSO . This property could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, thereby influencing its bioavailability.

Result of Action

The result of the compound’s action is the formation of stable sulfonamide derivatives . These derivatives can protect functional groups during certain synthetic reactions and can be removed after the reaction is complete via a reduction reaction .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be hygroscopic and should be stored under an inert atmosphere at -20°C . It’s also important to note that the compound can explode when dry , indicating that moisture levels in the environment can significantly impact its stability and safety.

生化学分析

Biochemical Properties

O-(mesitylsulfonyl)hydroxylamine plays a significant role in biochemical reactions, particularly in the amination of electron-deficient substrates. It interacts with various enzymes and proteins, such as Yb(OTf)3 (ytterbium triflate), which acts as a catalyst in the hydrogenation of electron-deficient α,β-unsaturated carbonyl derivatives . The nature of these interactions involves the transfer of amino groups to the substrates, facilitating the formation of new C-N bonds.

Cellular Effects

O-(mesitylsulfonyl)hydroxylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins involved in these processes. For example, its interaction with Yb(OTf)3 can lead to changes in cellular metabolism by promoting the reduction of unsaturated carbonyl compounds .

Molecular Mechanism

The molecular mechanism of O-(mesitylsulfonyl)hydroxylamine involves its ability to act as an electrophilic aminating reagent. It binds to electron-deficient substrates, facilitating the transfer of amino groups and the formation of new C-N bonds. This process can lead to enzyme inhibition or activation, depending on the specific biomolecules involved. Additionally, O-(mesitylsulfonyl)hydroxylamine can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-(mesitylsulfonyl)hydroxylamine can change over time due to its stability and degradation. Studies have shown that it remains stable under certain conditions, but its activity can decrease over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to O-(mesitylsulfonyl)hydroxylamine can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of O-(mesitylsulfonyl)hydroxylamine vary with different dosages in animal models. At lower doses, it can effectively promote the desired biochemical reactions without causing significant adverse effects. At higher doses, toxic effects have been observed, including enzyme inhibition and disruption of cellular processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired outcomes while minimizing toxicity .

Metabolic Pathways

O-(mesitylsulfonyl)hydroxylamine is involved in various metabolic pathways, particularly those related to the reduction of electron-deficient α,β-unsaturated carbonyl derivatives. It interacts with enzymes such as Yb(OTf)3, which catalyzes the hydrogenation process. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and overall biochemical activity .

Transport and Distribution

Within cells and tissues, O-(mesitylsulfonyl)hydroxylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its overall activity and function. Studies have shown that it can accumulate in certain cellular compartments, leading to localized effects on biochemical processes .

Subcellular Localization

The subcellular localization of O-(mesitylsulfonyl)hydroxylamine is influenced by targeting signals and post-translational modifications. These factors direct it to specific compartments or organelles, where it can exert its effects on biochemical reactions. For example, its localization in the mitochondria can impact cellular metabolism and energy production .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-(mesitylsulfonyl)hydroxylamine typically involves a multi-step process starting from mesitylene. The initial step involves the sulfonylation of mesitylene to form mesitylene-2-sulfonyl chloride. This intermediate is then reacted with hydroxylamine to yield O-(mesitylsulfonyl)hydroxylamine .

Industrial Production Methods: Industrial production methods for O-(mesitylsulfonyl)hydroxylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in high purity, making it suitable for various chemical applications .

化学反応の分析

Types of Reactions: O-(Mesitylsulfonyl)hydroxylamine undergoes several types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced under specific conditions.

Substitution: It participates in substitution reactions, particularly in the formation of oximes, hydroxylamines, and amides

Common Reagents and Conditions: Common reagents used in reactions with O-(mesitylsulfonyl)hydroxylamine include various acids, bases, and other nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from reactions involving O-(mesitylsulfonyl)hydroxylamine include oximes, hydroxylamines, and amides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

類似化合物との比較

- O-(Tosyl)hydroxylamine

- O-(2,4-Dinitrophenyl)hydroxylamine

- O-(PivONH3OTf)

Comparison: O-(Mesitylsulfonyl)hydroxylamine is unique due to its high reactivity and ability to introduce nitrogen-containing functional groups efficiently. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .

生物活性

O-(Mesitylsulfonyl)hydroxylamine (MSA) is a versatile compound with significant biological activity, primarily recognized for its role as a reagent in organic synthesis. This article explores its biological properties, mechanisms of action, and applications in various chemical transformations.

O-(Mesitylsulfonyl)hydroxylamine has the molecular formula C₉H₁₃NO₃S and is characterized by the presence of a mesityl group attached to a sulfonyl-hydroxylamine moiety. Its structure contributes to its reactivity and utility in synthetic chemistry, particularly in the reduction of electron-deficient carbonyl compounds and aziridination reactions .

1. Reactivity in Organic Synthesis

MSA is primarily utilized as a reagent for selective hydrogenation and aziridination reactions. It has been shown to effectively reduce α,β-unsaturated carbonyl derivatives in the presence of catalytic amounts of ytterbium triflate, yielding secondary amides from ketones via Beckmann rearrangement . This reaction showcases MSA's ability to facilitate transformations without affecting other functional groups.

Table 1: Summary of Reaction Yields Using MSA

| Entry | Substrate | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1a | CH₂Cl₂ | 24 | 70 |

| 2 | 1a | Toluene | 36 | 57 |

| 3 | 1a | CH₃CN | 72 | 41 |

| 4 | 1b | CH₂Cl₂ | 24 | 54 |

| 5 | 1c | CH₂Cl₂ | 24 | 56 |

2. Toxicity and Safety Profile

The safety profile of MSA indicates moderate toxicity. It is classified under acute toxicity categories for dermal and inhalation exposure (Category 4) and shows potential for respiratory tract irritation (Category 3). Eye irritation is also noted, emphasizing the need for caution during handling . Long-term exposure does not appear to produce chronic health effects based on available data.

Table 2: Toxicological Classifications of MSA

| Endpoint | Classification |

|---|---|

| Acute Toxicity (Dermal) | Category 4 |

| Acute Toxicity (Inhalation) | Category 4 |

| Specific Target Organ Toxicity | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Eye Damage/Irritation | Category 2 |

The mechanisms by which MSA exerts its biological effects primarily involve its electrophilic nature, allowing it to react with nucleophiles such as alkenes and carbonyl compounds. This reactivity facilitates the formation of aziridines and amines, which are valuable intermediates in synthetic organic chemistry .

Aziridination Reactions

MSA has been effectively employed in aziridination reactions, showcasing its ability to convert olefins into aziridines under mild conditions. This transformation is significant due to the utility of aziridines as building blocks in pharmaceuticals and agrochemicals .

Case Study: Hydrogenation of Carbonyl Derivatives

In a study conducted by Gondi Sudershan Reddy et al., MSA was utilized for the selective hydrogenation of electron-deficient α,β-unsaturated carbonyl derivatives. The study demonstrated that MSA could achieve high yields while maintaining selectivity towards desired products, highlighting its efficiency as a reagent in organic synthesis .

Case Study: Aziridination Efficiency

Another investigation illustrated the use of MSA for the aziridination of simple olefins. The results indicated that MSA could effectively generate aziridines with high regio- and stereoselectivity, underscoring its potential in synthesizing complex nitrogen-containing compounds .

特性

IUPAC Name |

amino 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)14(11,12)13-10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKQALUEEULCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)ON)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474114 | |

| Record name | O-(mesitylsulfonyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36016-40-7 | |

| Record name | O-(mesitylsulfonyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,4,6-Trimethylbenzenesulfonyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MSH acts as an electrophilic nitrogen source, transferring its amino group (NH2) to nucleophilic substrates. This typically occurs through a nucleophilic attack on the nitrogen atom of MSH, followed by elimination of the mesitylenesulfonate leaving group. []

A: Amination by MSH introduces an amino group into the target molecule, which can significantly alter its chemical properties and biological activity. This allows for the synthesis of various nitrogen-containing compounds, including amines, imines, and heterocycles. [, , ]

A: MSH has the molecular formula C9H13NO3S and a molecular weight of 215.2 g/mol. []

A: MSH can be characterized using various spectroscopic techniques, including:* Infrared (IR) spectroscopy: Shows characteristic absorption bands at 3340, 3250, 1600, 1350, 1190, and 1180 cm−1. []* 1H Nuclear Magnetic Resonance (NMR) spectroscopy: Exhibits signals at 6.75 ppm (singlet, 2H, aromatic protons) and 2.15 ppm (singlet, 9H, methyl protons) in CDCl3. []

A: MSH is known to be thermally unstable and can decompose rapidly at room temperature, potentially leading to explosions. [, ] Therefore, it is crucial to prepare MSH immediately before use and avoid storage.

A: The stability of MSH is significantly enhanced when handled as a wet batch. Water content between 15-40% allows for safe storage in kilogram quantities for short periods in the freezer. [] Rigorous drying should be avoided.

A: MSH finds use in various synthetic transformations, including:* Synthesis of heterocycles: Used in the preparation of various heterocyclic compounds like thiazoles, triazoles, and diazepines. [, , ]* Amination of sulfides: Converts sulfides to alkenes via sulfilimine intermediates. []* Modification of peptides and proteins: Facilitates the conversion of cysteine residues to dehydroalanine, enabling further functionalization. [, ]

A: Yes, MSH can activate alkyl thioglycosides selectively over phenyl thioglycosides, enabling orthogonal glycosylation strategies. []

A: Yes, Density Functional Theory (DFT) calculations have been employed to rationalize the regioselectivity observed in the amination of pyrazine derivatives by MSH. []

A: While MSH is a potent aminating agent, its instability poses safety concerns. Research has explored alternative aminating reagents with improved stability profiles. For instance, N,N-dimethyl-O-(methylsulfonyl)hydroxylamine exhibits better stability than its NH2 analog (MSH) and can be stored at low temperatures. []

A: Due to its instability, MSH should not be stored. It should be prepared fresh immediately before use. [, ]

A: MSH is a potentially explosive substance. It should be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment. [] Avoid contact with skin, eyes, and clothing. Dispose of waste material according to local regulations.

ANone: MSH is not specifically regulated, but general laboratory safety regulations and guidelines for handling hazardous chemicals apply. It is essential to consult the material safety data sheet (MSDS) before working with MSH.

ANone: The provided research papers primarily focus on MSH's synthetic utility as a reagent. Information on pharmacological properties, toxicity, or other aspects related to drug development is not available in the provided context.

ANone: Research on MSH and its applications spans various disciplines, including:* Organic Chemistry: Development of new synthetic methodologies for constructing diverse nitrogen-containing compounds.* Medicinal Chemistry: Synthesis of biologically active molecules and exploration of new chemical space for drug discovery.* Chemical Biology: Tools for modifying peptides and proteins, enabling the study of biological processes and development of novel therapeutics.* Material Science: Synthesis of functional materials with tailored properties.

A: * Introduction of MSH: MSH was first reported as a powerful aminating reagent in the 1970s. [] * Safety concerns and alternative reagents: Reports of MSH's instability and explosion hazards led to the exploration of alternative, more stable aminating reagents. [, ]* Development of safe handling protocols: Research focusing on safe handling and storage of MSH, particularly emphasizing the use of wet batches. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。